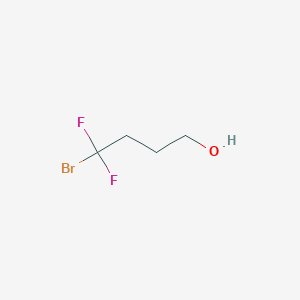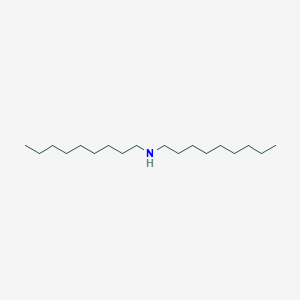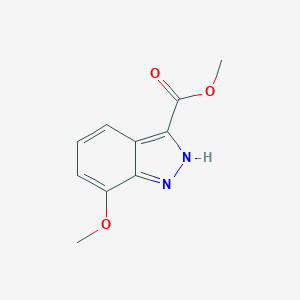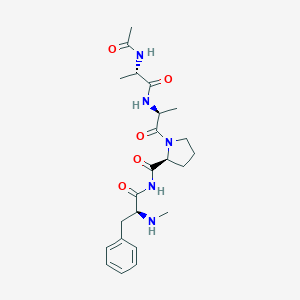
Acetyl-alanyl-alanyl-prolyl-(N-methyl)phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl-alanyl-alanyl-prolyl-(N-methyl)phenylalaninamide, also known as N-Acetyl-Ala-Ala-Pro-N-Me-Phe-amide (AAP-NMP), is a peptide that has been extensively studied for its potential therapeutic applications. This peptide has been found to exhibit various biochemical and physiological effects, making it a promising candidate for several research applications.
Wirkmechanismus
AAP-NMP exerts its effects by binding to various receptors and modulating signaling pathways. It has been shown to interact with opioid receptors, which are involved in pain modulation and reward pathways. Additionally, AAP-NMP can activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemische Und Physiologische Effekte
AAP-NMP exhibits various biochemical and physiological effects, including antimicrobial, anti-inflammatory, and antitumor activities. It has been shown to inhibit the growth of several bacterial and fungal strains, making it a potential candidate for the development of novel antibiotics. Additionally, AAP-NMP can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
AAP-NMP has several advantages for lab experiments. It is stable in solution and can be easily synthesized using SPPS techniques. Additionally, it exhibits potent biological activities at low concentrations, making it a cost-effective research tool. However, AAP-NMP has some limitations, including its poor solubility in aqueous solutions and its potential to degrade over time.
Zukünftige Richtungen
There are several future directions for research on AAP-NMP. One potential application is the development of novel antibiotics based on its antimicrobial activity. Additionally, AAP-NMP could be used as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further research is needed to elucidate its mechanisms of action and to optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
AAP-NMP can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a resin-bound peptide chain. The N-terminal amino acid is first coupled to the resin, followed by the addition of subsequent amino acids in the desired sequence. After the peptide chain is synthesized, it is cleaved from the resin and purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
AAP-NMP has been studied extensively for its potential therapeutic applications. It has been found to exhibit antimicrobial, anti-inflammatory, and antitumor activities. Additionally, AAP-NMP has been shown to have neuroprotective effects and can improve cognitive function. These properties make it a promising candidate for the development of novel therapeutics.
Eigenschaften
CAS-Nummer |
151657-05-5 |
|---|---|
Produktname |
Acetyl-alanyl-alanyl-prolyl-(N-methyl)phenylalaninamide |
Molekularformel |
C23H33N5O5 |
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H33N5O5/c1-14(25-16(3)29)20(30)26-15(2)23(33)28-12-8-11-19(28)22(32)27-21(31)18(24-4)13-17-9-6-5-7-10-17/h5-7,9-10,14-15,18-19,24H,8,11-13H2,1-4H3,(H,25,29)(H,26,30)(H,27,31,32)/t14-,15-,18-,19-/m0/s1 |
InChI-Schlüssel |
URDWSSFNCBRUIX-LNMJFAINSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NC(=O)[C@H](CC2=CC=CC=C2)NC)NC(=O)C |
SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NC)NC(=O)C |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NC)NC(=O)C |
Synonyme |
Ac-Ala-Ala-Pro-Phe-NH-Me AcAAPFNMe acetyl-alanyl-alanyl-prolyl-(N-methyl)phenylalaninamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



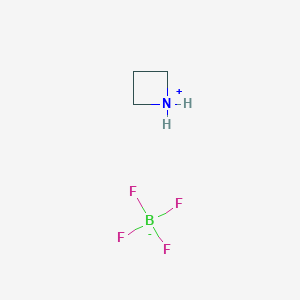
![[Naphthalen-2-ylmethylsulfanyl(thiophen-2-yl)methylidene]azanium;bromide](/img/structure/B126832.png)
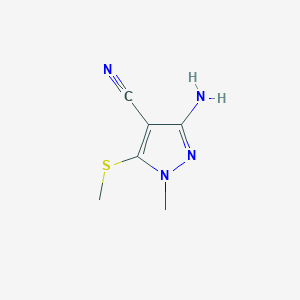
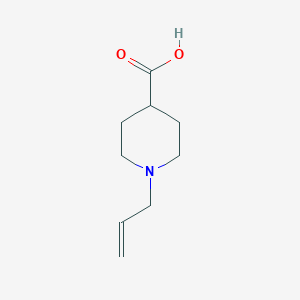
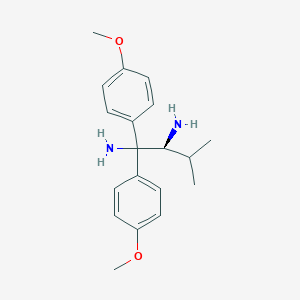
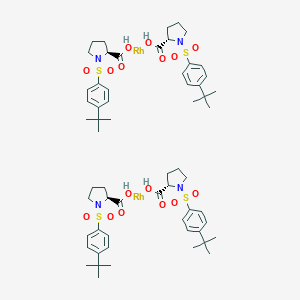
![2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid](/img/structure/B126843.png)
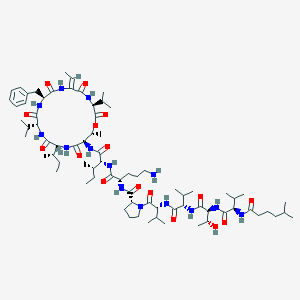
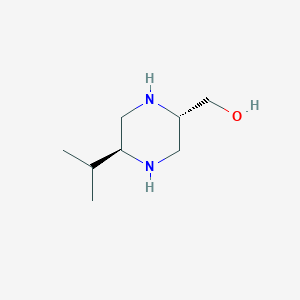
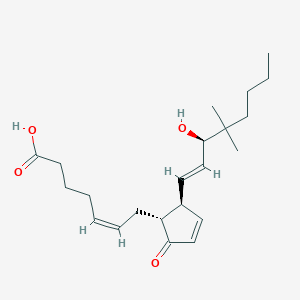
![(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine](/img/structure/B126863.png)
